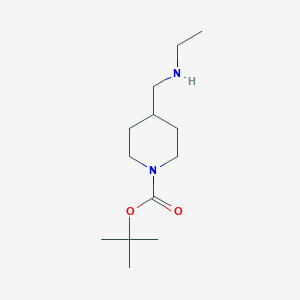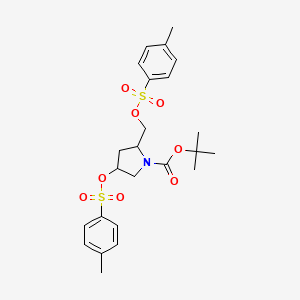![molecular formula C17H26N2O3 B3147088 tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate CAS No. 614730-59-5](/img/structure/B3147088.png)
tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate: is a chemical compound with a molecular formula of C13H20N2O3 and a molecular weight of 292.38 g/mol
Mechanism of Action
Target of Action
Tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors. These receptors play a crucial role in pain perception and analgesia.
Mode of Action
As a precursor in the synthesis of fentanyl, this compound doesn’t directly interact with biological targets. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesia .
Biochemical Pathways
The compound itself doesn’t directly affect any biochemical pathways By binding to mu-opioid receptors, it inhibits adenylate cyclase, decreasing cyclic AMP levels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
It has a rapid onset and short duration of action .
Result of Action
The direct result of the action of this compound is the production of fentanyl, a potent opioid analgesic. Fentanyl’s action on the mu-opioid receptors results in significant analgesia, sedation, and respiratory depression .
Action Environment
The action of this compound as a precursor in fentanyl synthesis is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. The stability and efficacy of the resulting fentanyl are also influenced by these factors, as well as by biological factors such as the patient’s metabolism and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with piperidine to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding hydroxyl or carboxyl derivatives.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines or phenols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of polymers and other materials with specific properties.
Comparison with Similar Compounds
Tert-Butyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure but different functional groups.
Tert-Butyl 2-(4-aminophenoxy)ethylcarbamate: Different molecular weight and reactivity.
Uniqueness: Tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
tert-butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCNEFPTRTVCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)
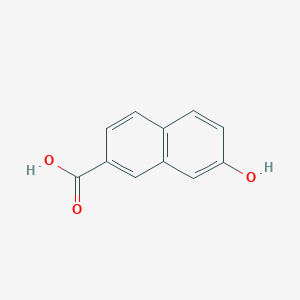

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)

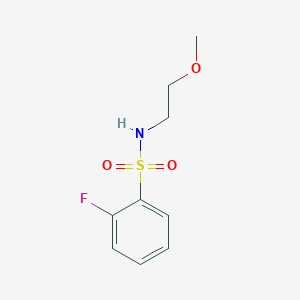
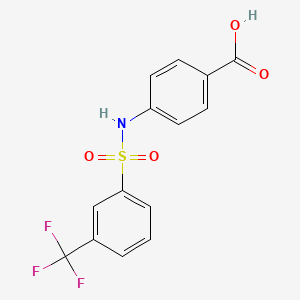
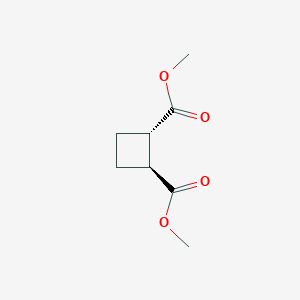

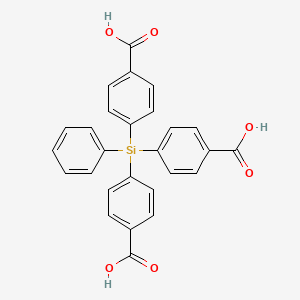
![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)
![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)
